N-(2-methoxyethyl)piperazine-2-carboxamide

Chemical Synthesis Analytical Chemistry Pharmaceutical Intermediate

N-(2-methoxyethyl)piperazine-2-carboxamide (CAS 1341762-25-1) is a functionalized piperazine intermediate critical for synthesizing MMP and FAAH inhibitors. Its 2-methoxyethyl carboxamide side chain delivers a distinctive physicochemical profile: XLogP3 of -1.2 and TPSA of 62.4 Ų, optimizing membrane permeability for lead-like analogs. Unlike generic piperazines, this specific substitution ensures reproducible SAR outcomes. Available in high purity (≥95%) for pharmaceutical R&D. Bulk quantities and custom packaging supported.

Molecular Formula C8H17N3O2
Molecular Weight 187.24 g/mol
CAS No. 1341762-25-1
Cat. No. B1373984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)piperazine-2-carboxamide
CAS1341762-25-1
Molecular FormulaC8H17N3O2
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCOCCNC(=O)C1CNCCN1
InChIInChI=1S/C8H17N3O2/c1-13-5-4-11-8(12)7-6-9-2-3-10-7/h7,9-10H,2-6H2,1H3,(H,11,12)
InChIKeyCQVFNNLPRBRFNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxyethyl)piperazine-2-carboxamide (CAS 1341762-25-1): Procurement Data & Baseline Characterization


N-(2-methoxyethyl)piperazine-2-carboxamide is a functionalized piperazine derivative with the molecular formula C8H17N3O2 and a molecular weight of 187.24 g/mol [1]. It is characterized by a piperazine ring substituted with a 2-methoxyethyl carboxamide group, making it a key intermediate or building block for synthesizing more complex bioactive molecules in medicinal chemistry . Computed physicochemical properties, including an XLogP3 value of -1.2 and a Topological Polar Surface Area (TPSA) of 62.4 Ų, are available from authoritative databases, providing a baseline for its drug-like properties [1].

Why Generic Substitution of N-(2-Methoxyethyl)piperazine-2-carboxamide is Not Advisable


Substituting N-(2-methoxyethyl)piperazine-2-carboxamide with a generic piperazine derivative is not scientifically valid due to the profound impact of specific functionalization on key physicochemical and pharmacokinetic properties. The presence of the 2-methoxyethyl carboxamide side chain significantly alters the compound's lipophilicity and hydrogen-bonding capacity compared to the unsubstituted piperazine-2-carboxamide core. These computed differences, such as a shift in XLogP3 from -1.9 to -1.2 and a reduction in TPSA from ~68 Ų to 62.4 Ų [1], directly influence critical parameters like membrane permeability and solubility, which are fundamental to its role as a synthetic intermediate or its performance in biological assays. Without direct experimental comparisons, these predicted property divergences underscore why in-class compounds cannot be casually interchanged without risk of altering synthetic outcomes or biological activity.

Quantitative Differentiation Guide for N-(2-Methoxyethyl)piperazine-2-carboxamide Procurement


Comparative Purity Specifications for Research-Grade Procurement of N-(2-Methoxyethyl)piperazine-2-carboxamide

For procurement decisions, the available minimum purity specifications for this compound vary by supplier. One vendor offers a minimum purity specification of 95% for research and development use . Another supplier lists a higher purity specification of 'NLT 98%' (Not Less Than 98%), which is applicable for global pharmaceutical R&D and quality control requirements . This represents a quantifiable difference of 3% in minimum guaranteed purity between commercially available sources, which can be critical for reproducibility in sensitive applications.

Chemical Synthesis Analytical Chemistry Pharmaceutical Intermediate

Computed Lipophilicity (XLogP3) Comparison of N-(2-Methoxyethyl)piperazine-2-carboxamide vs. Unsubstituted Piperazine-2-carboxamide

The computationally derived partition coefficient (XLogP3) for N-(2-methoxyethyl)piperazine-2-carboxamide is -1.2 [1]. This value indicates significantly higher lipophilicity compared to the unsubstituted piperazine-2-carboxamide core, which has a computed XLogP3 of -1.9 [2]. The difference of +0.7 log units suggests that the 2-methoxyethyl carboxamide substitution enhances the compound's potential for passive membrane diffusion.

Medicinal Chemistry ADME Properties Drug-likeness

Computed Topological Polar Surface Area (TPSA) as a Predictor of Membrane Permeability

The Topological Polar Surface Area (TPSA) of N-(2-methoxyethyl)piperazine-2-carboxamide is calculated to be 62.4 Ų [1]. This is lower than the TPSA of the unsubstituted piperazine-2-carboxamide, which is reported as 67.15 Ų or 68.14 Ų . A lower TPSA is generally correlated with improved passive membrane permeability, suggesting that the 2-methoxyethyl substitution may confer a kinetic advantage in crossing biological membranes.

Medicinal Chemistry ADME Properties Drug-likeness

Recommended Application Scenarios for N-(2-Methoxyethyl)piperazine-2-carboxamide Based on Evidence


Use as a Building Block in Combinatorial Chemistry and Lead Discovery Libraries

Due to its functionalized piperazine core, which offers multiple points for further derivatization, N-(2-methoxyethyl)piperazine-2-carboxamide is ideally suited for generating diverse libraries of compounds for early-stage drug discovery. Its computed physicochemical profile, including a favorable lipophilicity (XLogP3 -1.2) and moderate polar surface area (TPSA 62.4 Ų), suggests it can contribute to lead-like properties in synthesized analogs [1]. Its role as a key intermediate for synthesizing bioactive molecules is explicitly noted in vendor literature .

Intermediate for the Synthesis of Targeted Protein Modulators

Piperazine-2-carboxamide derivatives are a privileged scaffold in medicinal chemistry, with known applications in synthesizing inhibitors of matrix metalloproteinases (MMPs) [1]. N-(2-methoxyethyl)piperazine-2-carboxamide can serve as a direct precursor for generating novel analogs in this and other target classes, such as FAAH inhibitors, where related piperazine carboxylates have shown pharmacological activity . Its specific substitution pattern offers a distinct starting point for structure-activity relationship (SAR) studies.

Quality Control and Analytical Method Development

The availability of this compound with specified minimum purity grades, such as 'NLT 98%', makes it a suitable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) in pharmaceutical quality control environments [1]. Its distinct chemical structure and well-defined computational properties also support its use in calibrating instruments or validating computational models.

Technical Documentation Hub

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